molecular formula C10H24Cl2N2O B1367804 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride CAS No. 1049750-12-0

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride

Cat. No.: B1367804
CAS No.: 1049750-12-0
M. Wt: 259.21 g/mol
InChI Key: CUMMJBSOGRDKNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride typically involves the reaction of 1-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced reaction vessels that allow for precise temperature and pressure control. The final product is purified through crystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and ethanol moiety play crucial roles in binding to these targets, thereby modulating their activity. This compound can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and binding affinity in various biochemical applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-9(2)8-12-5-4-11-7-10(12)3-6-13;;/h9-11,13H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMMJBSOGRDKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586388
Record name 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049750-12-0
Record name 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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